ethyl (5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Description
Ethyl (5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring two fused pyrrole-derived moieties. The core structure consists of a 4,5-dihydro-1H-pyrrole ring substituted with:
- An ethyl ester group at position 3,
- A methyl group at position 2,
- A ketone (oxo) group at position 4,
- A (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene substituent at position 5 in the Z-configuration.
The exocyclic double bond (methylidene group) links the dihydropyrrole core to a second pyrrole ring, which is substituted with a phenyl group at position 1 and methyl groups at positions 2 and 5. Structural characterization of such compounds typically employs X-ray crystallography using programs like SHELX or visualization tools like WinGX/ORTEP .
Properties
IUPAC Name |
ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-5-26-21(25)19-14(3)22-18(20(19)24)12-16-11-13(2)23(15(16)4)17-9-7-6-8-10-17/h6-12,24H,5H2,1-4H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXKCHYJTIKQFA-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=C(N(C(=C2)C)C3=CC=CC=C3)C)N=C1C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=C(N(C(=C2)C)C3=CC=CC=C3)C)/N=C1C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662944 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to derivatives in the pyrrole-carboxylate family. A notable analog, methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS: 445421-22-7), provides a basis for comparison . Key differences and similarities are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent at Position 1 : The 4-methylbenzyl group in the analog introduces steric bulk and aromaticity, which could alter intermolecular interactions (e.g., π-stacking) or binding affinities in biological systems.
Oxo Group Position: The ketone’s position (4 vs.
Research Findings:
- Structural Confirmation : Both compounds likely underwent X-ray crystallography for structural validation. Software suites like SHELX and WinGX/ORTEP are critical for refining crystallographic data and visualizing anisotropic displacement parameters.
- Synthetic Accessibility : The absence of a bulky 4-methylbenzyl group in the target compound may simplify synthesis, as fewer protection/deprotection steps are required.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
